1-{2-chloro-4-nitrobenzoyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-chloro-4-nitrobenzoyl}azepane is an organic compound with the molecular formula C13H15ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a benzoyl ring, which is further connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-chloro-4-nitrobenzoyl}azepane typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with azepane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloro-4-nitrobenzoyl chloride+azepane→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{2-chloro-4-nitrobenzoyl}azepane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-(2-Amino-4-nitrobenzoyl)azepane.
Substitution: Various substituted benzoyl azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2-chloro-4-nitrobenzoyl}azepane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-chloro-4-nitrobenzoyl}azepane involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1-(2-Chloro-4-nitrophenyl)piperazine
- 1-(4-Chloro-2-nitrophenyl)pyrrolidine
- 1-(4-Chloro-3-nitrobenzoyl)azepane
Comparison: 1-{2-chloro-4-nitrobenzoyl}azepane is unique due to the presence of both chloro and nitro groups on the benzoyl ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15ClN2O3 |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
azepan-1-yl-(2-chloro-4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H15ClN2O3/c14-12-9-10(16(18)19)5-6-11(12)13(17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChI Key |
DGXBCDHEOUKEEE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.